molecular formula C8H14N2O2 B040858 1-Propionylpyrrolidine-2-carboxamide CAS No. 122000-62-8

1-Propionylpyrrolidine-2-carboxamide

Cat. No. B040858
CAS RN: 122000-62-8
M. Wt: 170.21 g/mol
InChI Key: MYHAGSBBAMIZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propionylpyrrolidine-2-carboxamide, also known as Pyrrolidinyl Valerophenone or PVP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has been widely used as a stimulant and psychoactive substance. PVP has been found to have a high potential for abuse and addiction, and its use has been associated with adverse health effects. Despite these risks, PVP has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology.

Mechanism of Action

PVP acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for its stimulant properties and its potential for abuse and addiction. PVP has also been found to have a high affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of PVP has been associated with a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, which can lead to tissue damage and organ failure. PVP has been shown to have neurotoxic effects, particularly in the dopaminergic system, which may contribute to its potential for addiction and other adverse health effects.

Advantages and Limitations for Lab Experiments

PVP has several advantages for use in laboratory experiments, including its well-established synthesis method and its ability to act as a dopamine reuptake inhibitor. However, its potential for abuse and addiction, as well as its adverse health effects, limit its use in clinical and research settings.

Future Directions

There are several future directions for research on PVP, including the development of new synthesis methods that may reduce its potential for abuse and addiction. Additionally, further studies are needed to better understand its mechanism of action and its potential therapeutic applications. Finally, research is needed to develop effective treatments for PVP addiction and other adverse health effects associated with its use.

Synthesis Methods

PVP is synthesized by the reaction of 2-bromovalerophenone with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by recrystallization to obtain pure PVP. This synthesis method has been well-established and is widely used in the production of PVP for research purposes.

Scientific Research Applications

PVP has been extensively studied for its pharmacological properties, including its effects on the central nervous system and its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This mechanism of action has been linked to its stimulant properties and its potential for abuse and addiction.
PVP has also been studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders. However, due to its high potential for abuse and addiction, its clinical use has been limited.

properties

CAS RN

122000-62-8

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-propanoylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H14N2O2/c1-2-7(11)10-5-3-4-6(10)8(9)12/h6H,2-5H2,1H3,(H2,9,12)

InChI Key

MYHAGSBBAMIZGD-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCCC1C(=O)N

Canonical SMILES

CCC(=O)N1CCCC1C(=O)N

synonyms

2-Pyrrolidinecarboxamide,1-(1-oxopropyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.